molecular formula C17H18N2OS2 B2563131 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide CAS No. 941966-47-8

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2563131
CAS No.: 941966-47-8
M. Wt: 330.46
InChI Key: LKFWTSVGFDADFP-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide (CAS 941966-47-8) is a chemical compound with the molecular formula C₁₇H₁₈N₂OS₂ and a molecular weight of 330.47 g/mol . This research chemical features a distinctive molecular structure that incorporates a 3-cyano-4,5-dimethylthiophene moiety linked via an amide bond to a butanamide chain with a phenylthio group . The presence of multiple functional groups, including the cyano group, thiophene ring, and thioether, makes this compound a valuable intermediate for various research applications. Compounds with similar structural features, particularly those containing heterocyclic amides, are of significant interest in medicinal chemistry and materials science . For instance, research on analogous molecules has demonstrated potential in areas such as antimicrobial and antioxidant activity studies . Furthermore, the butanamide functional group is a known scaffold in the synthesis of various pharmacologically active agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a building block in organic synthesis, for the development of novel heterocyclic compounds, or as a standard in analytical studies.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-12-13(2)22-17(15(12)11-18)19-16(20)9-6-10-21-14-7-4-3-5-8-14/h3-5,7-8H,6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFWTSVGFDADFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCCSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.

    Introduction of cyano and methyl groups: Functionalization of the thiophene ring to introduce cyano and methyl groups at the desired positions.

    Attachment of the butanamide moiety: Coupling reactions to attach the butanamide group to the thiophene ring.

    Phenylthio substitution: Introduction of the phenylthio group through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the cyano group to amines or other functional groups.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H18N2OS2
  • Molecular Weight : 330.46 g/mol
  • IUPAC Name : N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide

The compound features a thiophene ring with cyano and methyl substitutions, along with a phenylthio group. This unique structure contributes to its biological activity and potential applications.

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Reactions Include :

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : Modifies cyano groups to amines.
  • Substitution : The phenylthio group can be replaced with other nucleophiles.
Reaction TypeProductsCommon Reagents
OxidationSulfoxides, SulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionAminesLithium aluminum hydride, sodium borohydride
SubstitutionVarious compoundsHalides, nucleophiles like amines or alcohols

Medicine

Research indicates that this compound could have significant pharmacological properties. Its biological activity is primarily attributed to interactions with molecular targets in biological systems.

Mechanisms of Action:

  • Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Could bind to receptors influencing cellular functions.
  • Antioxidant Activity : Associated with protective effects against oxidative stress.

Case Studies:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Research has shown that thiophene derivatives possess inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli.

Industry

In materials science, this compound is utilized in developing materials with specific properties due to its unique chemical structure. Its potential applications include:

  • Development of conductive polymers.
  • Use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide (CAS 422526-52-1)

Structural Differences :

  • The chloro substituent replaces the phenylthio group in the butanamide chain.
  • The thiophene ring is tetrahydrobenzothiophene (saturated) compared to the dimethyl-substituted aromatic thiophene in the target compound.

Functional Implications :

  • The saturated tetrahydrobenzothiophene in the analog could reduce aromatic conjugation, affecting electronic properties and solubility compared to the aromatic dimethylthiophene in the target compound.

N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)

Structural Differences :

  • NB features an aminoethyl group and nitrosophenoxy substituent, contrasting with the cyano-dimethylthiophene and phenylthio groups in the target compound.

Functional Implications :

  • The nitroso and methoxy groups in NB may enable photoresponsive or redox-active behavior, unlike the target compound’s cyano and sulfur-based groups, which prioritize electronic stabilization .
  • The aminoethyl group in NB enhances hydrophilicity, whereas the dimethylthiophene and phenylthio groups in the target compound likely increase hydrophobicity.

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • A phthalimide core replaces the thiophene-butanamide system. The chloro substituent is on the aromatic ring, unlike the cyano and dimethyl groups on the thiophene in the target compound.

Functional Implications :

  • Phthalimides are rigid, planar structures with high thermal stability, ideal for polymer synthesis. The target compound’s thiophene and flexible butanamide chain may reduce rigidity but improve solubility .
  • The chloro group in the phthalimide enhances electrophilicity for polymerization, whereas the cyano group in the target compound may stabilize intermediates in synthetic pathways.

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C17H18N2OS2
  • Molecular Weight : 330.46 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring substituted with cyano and methyl groups, along with a phenylthio group attached to a butanamide moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Binding : It could bind to certain receptors, influencing signal transduction pathways that regulate cellular functions.
  • Antioxidant Activity : Thiophene derivatives are often associated with antioxidant properties, which may contribute to their protective effects against oxidative stress.

Anticancer Activity

Recent studies have explored the anticancer potential of thiophene derivatives, including this compound. For instance:

  • A study published in Journal of Medicinal Chemistry demonstrated that similar thiophene compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also shown promise in antimicrobial activity:

  • Research indicated that thiophene derivatives possess inhibitory effects against a range of bacteria and fungi. For example, compounds structurally related to this compound have been reported to exhibit effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-AcetylthiopheneStructureAnticancer, Antimicrobial
3-CyanopyridineStructureAntiviral, Antifungal
PhenylthioureaStructureAnticancer

This compound is unique due to its specific combination of functional groups that enhance its bioactivity compared to other thiophene derivatives.

Case Studies

  • Case Study on Anticancer Effects :
    • A clinical trial assessed the efficacy of a related thiophene derivative in patients with non-small cell lung cancer. Results indicated a significant reduction in tumor size after treatment .
  • Case Study on Antimicrobial Effects :
    • In vitro studies showed that the compound effectively inhibited the growth of Candida albicans, suggesting potential applications in antifungal therapy .

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